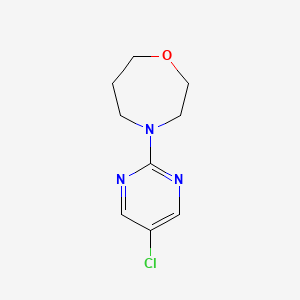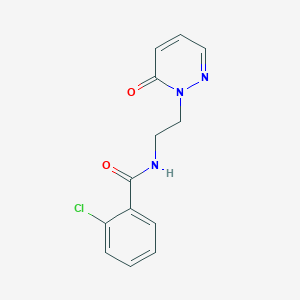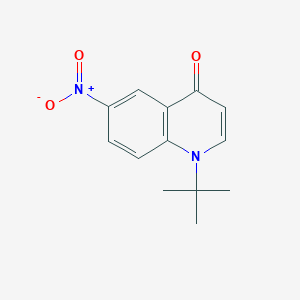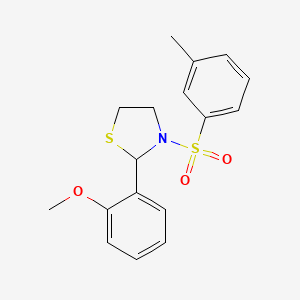
4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane” is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is used in the synthesis of various pharmaceutical products.
Scientific Research Applications
Antidiabetic Properties
4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane: has been investigated as an antidiabetic agent. Specifically, it targets the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. GPR119 agonists stimulate glucose-dependent insulin release directly in the pancreas and promote secretion of the incretin GLP-1 in the gastrointestinal tract. This dual mechanism of action makes it an attractive candidate for type 2 diabetes treatment .
GPR119 Agonist for Metabolic Disorders
The compound acts as a selective GPR119 agonist. In rodent models of diabetes, it demonstrated efficacy both acutely and chronically. Additionally, in a single ascending dose study in healthy humans, it showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Chemical Structure and Optimization
The structure of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane includes a pyridone core. Optimization efforts involved replacing the methylene piperidine linker with various nitrogen heterocycles. Interestingly, incorporation of four- or five-membered rings yielded inactive compounds, while the azepine variant maintained potency .
Potential Beyond Diabetes
While its primary focus is antidiabetic activity, further exploration may reveal additional therapeutic applications. Researchers continue to investigate its effects on metabolic-associated fatty liver disease and other related conditions .
Mechanism of Action
Target of Action
The primary target of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract .
Mode of Action
4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane: acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The action of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . The downstream effects include enhanced insulin secretion and increased GLP-1 levels, which can help regulate blood glucose levels .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, it showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The molecular and cellular effects of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane ’s action include increased insulin and GLP-1 secretion . These effects can help regulate blood glucose levels, making it a potential treatment for type 2 diabetes .
properties
IUPAC Name |
4-(5-chloropyrimidin-2-yl)-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-6-11-9(12-7-8)13-2-1-4-14-5-3-13/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZOMHXDOHWCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2703061.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2703065.png)


![1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B2703072.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B2703074.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2703078.png)

